



Application Notes and Protocols for In Vivo Administration of MTHFD2 Inhibitors

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Compound of Interest		
Compound Name:	Mthfd2-IN-6	
Cat. No.:	B15614247	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of MTHFD2 inhibitors, using a representative compound designated as **Mthfd2-IN-6**. The protocols and data presented are based on published studies of similar MTHFD2 inhibitors, such as DS18561882 and other potent and selective analogs.

Introduction

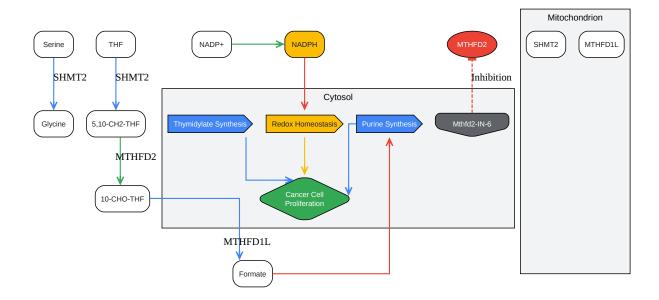
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] It is highly expressed in embryonic and various cancer cells but is largely absent in healthy adult tissues, making it an attractive target for cancer therapy.[1][3] MTHFD2 plays a vital role in the synthesis of nucleotides and amino acids, which are essential for rapid cell proliferation.[2] Inhibition of MTHFD2 can disrupt these processes, leading to suppressed cancer cell growth and, in some cases, cell death.[1][4] Preclinical studies using mouse models have demonstrated that pharmacological inhibition of MTHFD2 can impair tumor growth and improve survival in various cancers, including leukemia, colorectal, and breast cancer.[5][6]

Signaling Pathway of MTHFD2 in Cancer Metabolism

MTHFD2 is a key enzyme in the mitochondrial folate cycle, contributing to the generation of one-carbon units required for biosynthesis and the production of NADPH for redox



homeostasis. In cancer cells, the upregulation of MTHFD2 supports rapid proliferation and resistance to oxidative stress.



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Caption: MTHFD2's role in cancer metabolism and the inhibitory action of Mthfd2-IN-6.

In Vivo Administration Protocols

The following are generalized protocols for the administration of MTHFD2 inhibitors in vivo, based on preclinical studies with compounds like DS18561882 and other selective inhibitors. Vehicle, dose, and route of administration should be optimized for each specific inhibitor and animal model.



Oral Administration Protocol

Oral gavage is a common and effective route for the administration of MTHFD2 inhibitors with good oral bioavailability.

Materials:

- Mthfd2-IN-6
- Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)
- Gavage needles (20-22 gauge, straight or curved)
- Syringes (1 mL)
- Animal balance
- Appropriate mouse strain for the xenograft model (e.g., NOD-SCID, BALB/c nude)

Procedure:

- Preparation of Formulation:
 - Calculate the required amount of Mthfd2-IN-6 and vehicle based on the dosing concentration and the number of animals.
 - Prepare a homogenous suspension of Mthfd2-IN-6 in the chosen vehicle. Sonication may be required to ensure uniform suspension.
 - Prepare fresh on each day of dosing.
- · Animal Handling and Dosing:
 - Weigh each animal to determine the precise volume of the formulation to be administered.
 - Gently restrain the mouse and administer the formulation directly into the stomach using a gavage needle.
 - A typical dosing volume is 10 mL/kg body weight.



- Based on published studies, a twice-daily dosing schedule is often employed for oral MTHFD2 inhibitors.[5]
- · Monitoring:
 - Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
 - Tumor growth should be measured 2-3 times per week using calipers.

Intravenous Administration Protocol

Intravenous injection is suitable for inhibitors with poor oral bioavailability or for pharmacokinetic studies requiring precise plasma concentrations.

Materials:

- Mthfd2-IN-6
- Vehicle (e.g., Saline, 5% Dextrose in water (D5W), or a solution containing a solubilizing agent like DMSO and PEG)
- Insulin syringes with fine gauge needles (e.g., 29-31 gauge)
- Restraining device for tail vein injection
- Heat lamp (optional, to dilate the tail vein)

Procedure:

- Preparation of Formulation:
 - Dissolve Mthfd2-IN-6 in the appropriate vehicle to the desired concentration. Ensure complete dissolution.
 - The formulation should be sterile-filtered before injection.
- Animal Handling and Dosing:

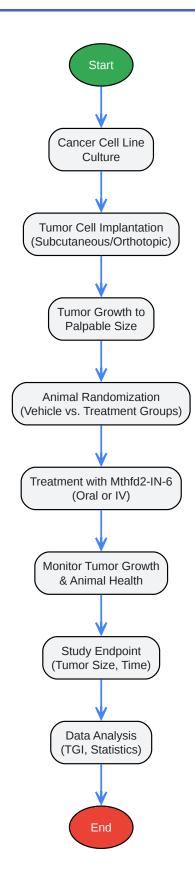


- Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
- Place the mouse in a restraining device.
- Administer the formulation slowly into a lateral tail vein.
- Dosing volumes are typically low, around 5-10 mL/kg body weight.
- · Monitoring:
 - Observe the animal for any immediate adverse reactions post-injection.
 - Monitor for signs of toxicity and measure tumor growth as described in the oral administration protocol.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an MTHFD2 inhibitor in a tumor xenograft model.





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Caption: A standard workflow for assessing the in vivo efficacy of Mthfd2-IN-6.



Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of representative MTHFD2 inhibitors.

Table 1: Pharmacokinetic Parameters of a Selective MTHFD2 Inhibitor in Mice[7]

Paramete r	Route	Dose (mg/kg)	Half-life (t½) (h)	Clearanc e (CL) (mL/min/k g)	Volume of Distributi on (Vss) (L/kg)	AUC∞ (ng/mL·h)
Compound [I]	IV	2	6.5	12.3	0.6	2702

Table 2: In Vivo Antitumor Efficacy of MTHFD2 Inhibitors[7]

Compound	Cancer Model	Administrat ion Route	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI)
Compound [I]	MOLM-14 Xenograft	IV	15	Not Specified	75.7% (Day 7), 57.4% (Day 14)
DS18561882	MDA-MB-231 Xenograft	Oral	Not Specified	Twice Daily	Significant Tumor Growth Inhibition

Conclusion

The in vivo administration of MTHFD2 inhibitors like **Mthfd2-IN-6** shows significant promise as a therapeutic strategy for various cancers. The choice of administration route, vehicle, and dosing regimen is critical for achieving optimal efficacy and minimizing toxicity. The protocols and data presented here provide a foundation for designing and executing robust preclinical



studies to evaluate novel MTHFD2-targeting agents. Careful monitoring of animal health and tumor response is essential throughout the experimental process.

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